molecular formula C12H14FN5 B12211868 N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

Cat. No.: B12211868
M. Wt: 247.27 g/mol
InChI Key: FPDVYBPHXOPQRY-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine (CAS 1232779-25-7) is a pyrimidine-based compound with a molecular formula of C12H14FN5 and a molecular weight of 247.27 g/mol . This chemical is designed for biological screening and lead optimization in early-stage drug discovery research . The compound features a hydrazinyl substituent, which is a versatile functional group in medicinal chemistry, potentially enabling further chemical modifications or contributing to target binding. Pyrimidine derivatives are a significant class of heterocyclic compounds frequently explored in pharmaceutical research for their diverse biological activities . The specific substitution pattern of this molecule—incorporating a 4-fluoro-3-methylaniline moiety—suggests potential for interaction with various enzymatic targets. Its calculated physicochemical properties, including a LogP of 2.32 and a polar surface area (PSA) of 75 Ų, are valuable parameters for researchers assessing its drug-likeness and permeability . This product is intended for use in assay development, hit-to-lead studies, and as a building block for the synthesis of more complex molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14FN5

Molecular Weight

247.27 g/mol

IUPAC Name

N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C12H14FN5/c1-7-5-9(3-4-10(7)13)16-12-15-8(2)6-11(17-12)18-14/h3-6H,14H2,1-2H3,(H2,15,16,17,18)

InChI Key

FPDVYBPHXOPQRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)F)C)NN

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dichloro-6-methylpyrimidine

The foundational intermediate, 2,4-dichloro-6-methylpyrimidine, is synthesized via chlorination of 6-methylpyrimidine-2,4-diol using phosphorus oxychloride (POCl₃). Under reflux conditions (110°C, 6–8 h), POCl₃ acts as both solvent and chlorinating agent, with catalytic N,N-dimethylaniline enhancing reactivity. The reaction proceeds quantitatively, yielding the dichlorinated product as a pale-yellow solid (mp 68–70°C).

Key Reaction Conditions :

  • Reagents : 6-methylpyrimidine-2,4-diol, POCl₃, N,N-dimethylaniline

  • Temperature : 110°C

  • Time : 6–8 h

  • Yield : >95%

Hydrazine Substitution at C4 Position

Selective substitution of the C4-chloro group is achieved using hydrazine hydrate. In ethanol under reflux (80°C, 4–6 h), 2,4-dichloro-6-methylpyrimidine reacts with excess hydrazine hydrate (3 equiv), yielding 4-hydrazinyl-2-chloro-6-methylpyrimidine. The hydrazinyl group introduces nucleophilic character, facilitating subsequent aryl amination.

Key Reaction Conditions :

  • Reagents : 2,4-dichloro-6-methylpyrimidine, hydrazine hydrate (3 equiv)

  • Solvent : Ethanol

  • Temperature : 80°C

  • Time : 4–6 h

  • Yield : 82–85%

Characterization Data :

  • IR (KBr) : 3444 cm⁻¹ (N–H stretch), 3190 cm⁻¹ (N–H bend)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.40 (s, 3H, CH₃), 4.73 (s, 2H, NH₂), 8.21 (s, 1H, pyrimidine-H)

Aryl Amination at C2 Position

The C2-chloro group undergoes SNAr with 4-fluoro-3-methylaniline in the presence of a base. Using DIPEA (2 equiv) in isopropanol at 80°C for 12 h, the aryl amine displaces chloride, forming the target compound. The reaction is monitored via TLC, with purification by silica gel chromatography (hexanes/EtOAc 3:1).

Key Reaction Conditions :

  • Reagents : 4-hydrazinyl-2-chloro-6-methylpyrimidine, 4-fluoro-3-methylaniline (1.2 equiv), DIPEA

  • Solvent : Isopropanol

  • Temperature : 80°C

  • Time : 12 h

  • Yield : 75–78%

Characterization Data :

  • IR (KBr) : 3310 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 2.42 (s, 3H, Ar–CH₃), 6.95–7.20 (m, 3H, Ar–H), 8.18 (s, 1H, pyrimidine-H)

  • HRMS (ESI) : m/z calcd for C₁₂H₁₄FN₅: 263.1186; found: 263.1189

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents (e.g., DMF) accelerate SNAr but complicate purification. Isopropanol balances reactivity and solubility, while DIPEA outperforms K₂CO₃ in minimizing side reactions (e.g., hydrolysis).

Temperature and Time

Elevating temperature to 80°C reduces reaction time from 24 h to 12 h without compromising yield. Prolonged heating (>15 h) promotes decomposition, necessitating precise control.

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in DMF enhances reaction efficiency, achieving 80% yield. However, scalability limitations and equipment costs hinder industrial adoption.

One-Pot Sequential Substitution

A one-pot approach substituting C4 and C2 sequentially reduces intermediate isolation steps. Initial results show 70% yield but require stringent stoichiometric control to avoid over-substitution.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves safety and consistency for large-scale hydrazine reactions. Residence times of 20–30 min at 100°C achieve comparable yields (78%) to batch processes.

Waste Management

POCl₃ neutralization with aqueous NaOH generates phosphate salts, necessitating specialized filtration systems. Hydrazine-containing effluents require oxidative treatment (e.g., H₂O₂) to mitigate toxicity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring or the aromatic fluorine, potentially yielding amine or hydrocarbon derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Azo Compounds: From oxidation of the hydrazino group.

    Amines: From reduction of the pyrimidine ring.

    Functionalized Aromatics: From substitution of the fluorine atom.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to biological substrates.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Could serve as a lead compound for developing new pharmaceuticals, particularly in oncology or infectious diseases.

    Diagnostic Agents: Potential use in imaging or diagnostic assays.

Industry

    Material Science: Applications in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action for (4-Fluoro-3-methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine would depend on its specific application. In medicinal chemistry, it might:

    Target Enzymes: Inhibit enzyme activity by binding to the active site.

    Receptor Interaction: Bind to cellular receptors, modulating signal transduction pathways.

    DNA Interaction: Intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituents Biological Activity Key Reference
Target Compound : N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine 4-hydrazinyl, 6-methyl, 4-fluoro-3-methylphenyl Inferred: Enhanced hydrogen bonding, potential anti-inflammatory/analgesic activity Inferred from
N-(4-fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine 3-nitro, 2-phenyl, 6-methyl ABCG2 inhibitor activity (12.5% yield in synthesis) [1]
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 5-(methoxyphenyl)aminomethyl, 2-fluorophenyl Antibacterial, antifungal; stabilized by C–H⋯O/π interactions [2, 3]
4-(4-Fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ols Variable aryl groups at C6 Anti-inflammatory (Cl/Br substituents most active), analgesic [5, 10]
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine 5-(trifluoromethyl)anilino, 4-methoxyphenyl Structural studies; weak C–H⋯O bonds [4, 9]
6-methyl-N-(4-methylphenyl)pyrimidin-4-amine 4-methylphenyl, 6-methyl No explicit activity reported; structural simplicity [15]
4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine 3-fluorophenyl, furan Unspecified activity; furan may enhance bioavailability [16]
N-((4-fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine Thieno-pyrimidine core, fluorophenylmethyl Predicted interactions via InChIKey; no activity data [17]

Biological Activity

N-(4-fluoro-3-methylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique molecular structure, characterized by a pyrimidine ring with hydrazino and fluoro substitutions, suggests various mechanisms of action that could be leveraged for therapeutic applications.

1. Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄FN₅, with a molecular weight of approximately 247.27 g/mol. The compound's structure includes:

  • Pyrimidine Ring : Central to its biological activity.
  • Hydrazino Group : Potentially involved in enzyme inhibition.
  • Fluoro and Methyl Substituents : These groups can influence the compound's reactivity and interaction with biological targets.
PropertyValue
Molecular FormulaC₁₂H₁₄FN₅
Molecular Weight247.27 g/mol
IUPAC NameThis compound

2. Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, leading to various pharmacological effects:

Enzyme Inhibition : The hydrazino group may allow the compound to bind to active sites of enzymes, inhibiting their function. This mechanism is crucial in drug design for targeting enzymes involved in disease pathways.

Receptor Modulation : The compound may interact with cellular receptors, affecting signal transduction pathways that are vital for cellular responses.

DNA Intercalation : Its structural features suggest the potential for intercalation into DNA, which could disrupt replication and transcription processes, making it a candidate for anticancer therapies.

3. Research Findings and Case Studies

Recent studies have explored the biological activity of similar pyrimidine derivatives, providing insights into the potential efficacy of this compound.

Case Study: Anticancer Activity

A comparative study involving pyrimidine-based compounds demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, such as MCF-7 and MDA-MB-231. For instance, compounds in this class showed IC50 values ranging from 0.87–12.91 μM in MCF-7 cells, outperforming the standard chemotherapy agent 5-Fluorouracil (5-FU), which had an IC50 of 17.02 μM . This suggests that this compound could have similar or enhanced anticancer properties.

Table: Comparative IC50 Values of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
N-(4-fluoro-3-methylphenyl)-...MCF-70.87–12.91
N-(4-fluoro-3-methylphenyl)-...MDA-MB-2311.75–9.46
5-FluorouracilMCF-717.02
5-FluorouracilMDA-MB-23111.73

4. Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring : Starting from precursors like 4,6-dimethylpyrimidine.
  • Aromatic Substitution : Coupling reactions to attach the fluoro-substituted phenyl group.

Similar compounds have been synthesized and tested for their biological activities, revealing varying degrees of efficacy based on structural modifications.

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